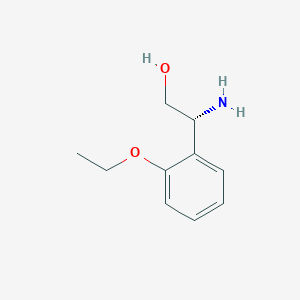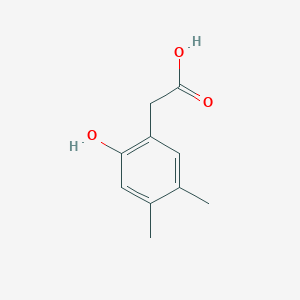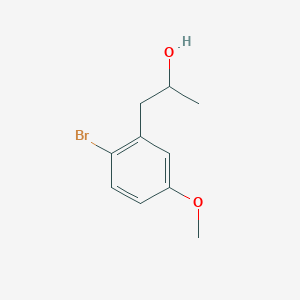
Sodium3-hydroxythietane-3-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-hydroxythietane-3-sulfonate is an organosulfur compound with the molecular formula C₃H₇NaO₄S₂ It is characterized by the presence of a thietane ring, which is a four-membered ring containing a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-hydroxythietane-3-sulfonate typically involves the reaction of a suitable thietane precursor with a sulfonating agent. One common method is the sulfonation of 3-hydroxythietane using sodium sulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of sodium 3-hydroxythietane-3-sulfonate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 3-hydroxythietane-3-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or neutral conditions.
Major Products Formed: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinates or sulfides.
Applications De Recherche Scientifique
Sodium 3-hydroxythietane-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying sulfur-containing biomolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as surfactants and catalysts.
Mécanisme D'action
The mechanism by which sodium 3-hydroxythietane-3-sulfonate exerts its effects involves interactions with various molecular targets. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The thietane ring’s strained structure also contributes to its unique chemical behavior, making it a versatile intermediate in various reactions.
Comparaison Avec Des Composés Similaires
- Sodium 3-hydroxypropane-1-sulfonate
- Sodium 2-hydroxyethane-1-sulfonate
- Sodium 4-hydroxybutane-1-sulfonate
Comparison: Sodium 3-hydroxythietane-3-sulfonate stands out due to its thietane ring, which imparts unique reactivity compared to other sulfonates. The presence of the sulfur atom in the ring structure enhances its chemical versatility, making it suitable for a broader range of applications. Additionally, the compound’s ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C3H5NaO4S2 |
|---|---|
Poids moléculaire |
192.2 g/mol |
Nom IUPAC |
sodium;3-hydroxythietane-3-sulfonate |
InChI |
InChI=1S/C3H6O4S2.Na/c4-3(1-8-2-3)9(5,6)7;/h4H,1-2H2,(H,5,6,7);/q;+1/p-1 |
Clé InChI |
GJIJKWXCRDIVLG-UHFFFAOYSA-M |
SMILES canonique |
C1C(CS1)(O)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


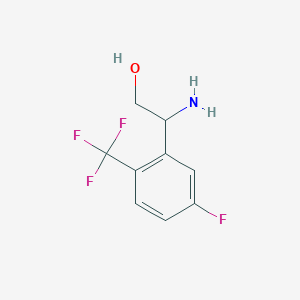
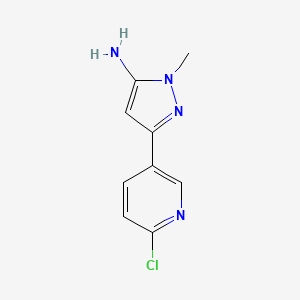
![N-[(1S)-3-amino-1-{[(1S,2R)-1-{[(1S)-3-amino-1-{[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptaazacyclotricosan-21-yl]carbamoyl}propyl]carbamoyl}-2-hydroxypropyl]carbamoyl}propyl]-6-methyloctanamide](/img/structure/B13609616.png)



![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-3,3-difluoropropanoic acid](/img/structure/B13609636.png)



